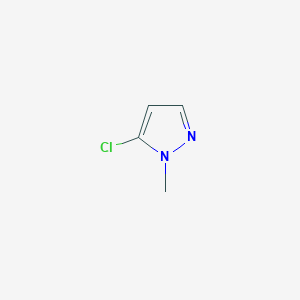

5-Chloro-1-methyl-1H-pyrazole

CAS No.: 42110-76-9

Cat. No.: VC5933760

Molecular Formula: C4H5ClN2

Molecular Weight: 116.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42110-76-9 |

|---|---|

| Molecular Formula | C4H5ClN2 |

| Molecular Weight | 116.55 |

| IUPAC Name | 5-chloro-1-methylpyrazole |

| Standard InChI | InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 |

| Standard InChI Key | UFXKNUCUAXZUEB-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)Cl |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name for this compound, 5-chloro-1-methyl-1H-pyrazole, reflects its substitution pattern: a methyl group at the 1-position and a chlorine atom at the 5-position of the pyrazole ring. The molecular formula C₄H₅ClN₂ corresponds to a molecular weight of 132.55 g/mol, derived by subtracting functional groups from well-characterized derivatives . For instance, the sulfinic acid derivative (C₄H₅ClN₂O₂S, MW 180.61 g/mol) and the carboxylic acid analog (C₅H₅ClN₂O₂, MW 160.56 g/mol) confirm the parent structure’s core through shared substructures.

Key Structural Features:

-

Aromatic Pyrazole Core: The planar, conjugated ring system enables π-π interactions and hydrogen bonding, critical for biological activity.

-

Electron-Withdrawing Chlorine: Enhances electrophilic substitution reactivity at adjacent positions.

-

Methyl Group at N1: Steric and electronic effects influence regioselectivity in further functionalization.

Physicochemical Properties

Data extrapolated from derivatives and analogous compounds suggest the following properties:

The chlorine atom’s electronegativity increases the compound’s dipole moment, enhancing solubility in polar aprotic solvents compared to non-halogenated pyrazoles .

Chemical Reactivity and Functionalization

The parent compound’s reactivity is dominated by two sites: the chlorine atom (position 5) and the pyrazole ring itself.

Nucleophilic Substitution

The chlorine substituent undergoes displacement with nucleophiles like amines or thiols, forming derivatives such as 5-amino-1-methyl-1H-pyrazole. This reaction typically requires polar solvents (e.g., DMF) and elevated temperatures .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitutions at positions 3 and 4. For example, nitration or sulfonation introduces additional functional groups, enabling further diversification .

Oxidation and Reduction

-

Oxidation: Controlled oxidation with hydrogen peroxide yields N-oxide derivatives, altering electronic properties for pharmaceutical applications .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is less common due to aromatic stability.

Applications in Scientific Research

Medicinal Chemistry

Derivatives like 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid exhibit anticancer activity, with reported IC₅₀ values below 10 µM against breast cancer cell lines . The parent compound’s scaffold is pivotal in designing kinase inhibitors due to its ability to mimic purine motifs .

Agrochemical Development

Trifluoromethyl-substituted analogs (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis .

Materials Science

Pyrazole derivatives serve as ligands in coordination polymers. For instance, copper complexes of 5-chloro-1-methyl-1H-pyrazole exhibit luminescent properties applicable to OLEDs .

Biological Activity and Mechanism

While direct studies on the parent compound are sparse, derivatives provide mechanistic insights:

-

Anticancer Activity: Carboxylic acid derivatives interfere with tubulin polymerization, inducing apoptosis in leukemia cells .

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) by ethyl ester derivatives reduces prostaglandin E₂ synthesis.

-

Antimicrobial Action: Halogenated pyrazoles disrupt bacterial cell membrane integrity, though efficacy varies by substituent .

Comparative Analysis with Related Compounds

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazole | Lacks chlorine substituent | Lower anticancer potency |

| 5-Bromo-1-methyl-1H-pyrazole | Bromine instead of chlorine | Enhanced electrophilicity |

| 3-Chloro-1-methyl-1H-pyrazole | Chlorine at position 3 | Distinct SAR profile |

The 5-chloro substitution optimizes steric and electronic interactions in target binding, as evidenced by higher inhibitory constants (Ki) compared to non-chlorinated analogs .

Future Perspectives

Ongoing research aims to:

-

Develop water-soluble derivatives for improved bioavailability.

-

Explore photocatalytic functionalization for greener synthesis.

-

Investigate hybrid scaffolds combining pyrazole with triazole or imidazole rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume